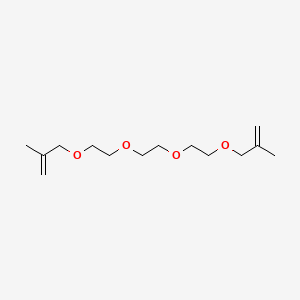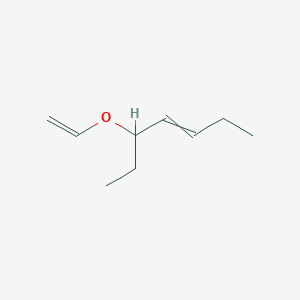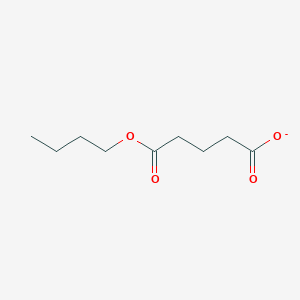
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4 It is a member of the tetraoxahexadeca family, characterized by the presence of multiple ether linkages within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene involves its interaction with molecular targets through its ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,7,10,13-Tetraoxahexadeca-1,15-diyne
- 2,15-Dihydroxy-5,8,11-trimethyl-4,7,10,13-tetraoxahexadecane-1,16-diyl
Comparison
Compared to similar compounds, 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is unique due to its specific arrangement of ether linkages and the presence of methyl groups at positions 2 and 15. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
91520-52-4 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-methyl-3-[2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C14H26O4/c1-13(2)11-17-9-7-15-5-6-16-8-10-18-12-14(3)4/h1,3,5-12H2,2,4H3 |
InChI Key |
OHECKARXXLDQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCOCCOCCOCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)







![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)


